molecular formula C6H11NO4 B13797478 L-Serine,N-acetyl-N-methyl-(9ci)

L-Serine,N-acetyl-N-methyl-(9ci)

Cat. No.: B13797478
M. Wt: 161.16 g/mol
InChI Key: SPWLLTVIZKVQJG-YFKPBYRVSA-N
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Description

L-Serine, N-acetyl-N-methyl- (9CI) is a derivative of the amino acid serine. It is chemically known as (2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid. This compound is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom of the serine molecule. It has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, N-acetyl-N-methyl- (9CI) typically involves the acetylation and methylation of L-serine. The process can be summarized as follows:

    Acetylation: L-serine is reacted with acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the nitrogen atom of the serine molecule.

    Methylation: The acetylated serine is then treated with methyl iodide in the presence of a base such as sodium hydride. This step introduces the methyl group to the nitrogen atom, resulting in the formation of L-Serine, N-acetyl-N-methyl- (9CI).

Industrial Production Methods

Industrial production of L-Serine, N-acetyl-N-methyl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-acetyl-N-methyl- (9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

L-Serine, N-acetyl-N-methyl- (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Serine, N-acetyl-N-methyl- (9CI) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its acetyl and methyl groups can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

L-Serine, N-acetyl-N-methyl- (9CI) can be compared with other similar compounds such as:

L-Serine, N-acetyl-N-methyl- (9CI) is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(9)7(2)5(3-8)6(10)11/h5,8H,3H2,1-2H3,(H,10,11)/t5-/m0/s1

InChI Key

SPWLLTVIZKVQJG-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N(C)[C@@H](CO)C(=O)O

Canonical SMILES

CC(=O)N(C)C(CO)C(=O)O

Origin of Product

United States

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